3-(4-nitrophenyl)-1H-1,2,4-triazole

Description

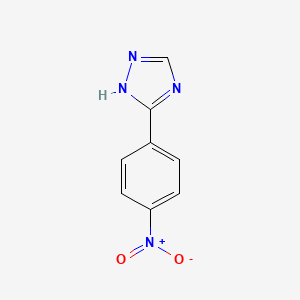

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)7-3-1-6(2-4-7)8-9-5-10-11-8/h1-5H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGIZPCMVZXYQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6219-52-9 | |

| Record name | 3-(4-nitrophenyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Nitrophenyl)-1H-1,2,4-triazole: A Technical Guide to Structure, Synthesis, and Application

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the 1,2,4-triazole ring serves as a privileged pharmacophore. Specifically, 3-(4-nitrophenyl)-1H-1,2,4-triazole (CAS: 6219-52-9) [1] represents a high-value synthetic intermediate. The presence of the strongly electron-withdrawing nitro group not only modulates the electronic landscape of the triazole core but also serves as a versatile synthetic handle. Upon chemoselective reduction, it yields an aniline derivative primed for complex cross-coupling reactions, making it an indispensable building block for the synthesis of advanced triarylamine pesticides and pharmaceutical kinase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere theoretical descriptions. Herein, we dissect the physicochemical properties, the mechanistic rationale behind its synthesis, and field-proven, self-validating experimental workflows designed for high-yield laboratory execution.

Physicochemical Profiling & Structural Dynamics

The structural behavior of 3-(4-nitrophenyl)-1H-1,2,4-triazole is heavily influenced by annular tautomerism (1H, 2H, and 4H forms). In the solid state, the 1H and 2H tautomers predominate due to favorable intermolecular hydrogen-bonding networks. The para-nitro substitution on the phenyl ring exerts a strong -I (inductive) and -M (mesomeric) effect, which significantly lowers the pKa of the triazole N-H proton, rendering the molecule more acidic than its unsubstituted counterpart. This heightened acidity is highly advantageous when the triazole nitrogen must be deprotonated for subsequent alkylation or arylation.

Quantitative Data Summary

| Property | Specification |

| IUPAC Name | 3-(4-nitrophenyl)-1H-1,2,4-triazole |

| CAS Number | 6219-52-9[1] |

| Molecular Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol |

| Typical Appearance | Pale yellow to off-white crystalline powder |

| Commercial Purity | ≥ 98%[1] |

| Solubility Profile | Soluble in DMF, DMSO, hot Ethanol; Insoluble in Water |

Retrosynthetic Strategy & Mechanistic Synthesis

The most robust and scalable route to 3-(4-nitrophenyl)-1H-1,2,4-triazole relies on the condensation of 4-nitrobenzamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine.

Mechanistic Causality:

-

Activation: DMF-DMA acts as a highly electrophilic formylating equivalent. It drives the conversion of the primary amide to an N-[(dimethylamino)methylene]amide intermediate. This step avoids the harsh acidic conditions required by traditional Fisher esterification-type activations.

-

Cyclization: Hydrazine monohydrate acts as a potent bis-nucleophile. The initial attack on the amidine carbon displaces dimethylamine (a volatile leaving group). Subsequent intramolecular condensation onto the carbonyl carbon is catalyzed by acetic acid. The acid facilitates the dehydration step, locking the molecule into the thermodynamically stable, aromatic 1,2,4-triazole core.

Synthetic workflow from 4-nitrobenzamide to 3-(4-aminophenyl)-1H-1,2,4-triazole.

Validated Experimental Workflows

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include in-process visual and chemical checkpoints to confirm reaction progress without relying solely on end-point analytics.

Protocol A: Synthesis of the Triazole Core

Objective: Construct 3-(4-nitrophenyl)-1H-1,2,4-triazole from 4-nitrobenzamide.

-

Condensation: Charge an oven-dried round-bottom flask with 4-nitrobenzamide (1.0 eq) and DMF-DMA (1.5 eq).

-

Heating & Validation: Heat the neat mixture to 120°C under a reflux condenser. Self-Validation: Within 30 minutes, the suspension will transition into a clear, deep yellow solution. The evolution of a fishy odor (dimethylamine gas) confirms the formation of the intermediate. Stir for 2 hours.

-

Solvent Swap: Cool to 50°C and concentrate in vacuo to remove unreacted DMF-DMA and methanol byproducts. Dissolve the resulting solid in glacial acetic acid (5 volumes).

-

Cyclization: Add hydrazine monohydrate (1.2 eq) dropwise at room temperature. Self-Validation: A mild exotherm will occur. Heat the reaction to 90°C for 2 hours.

-

Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice. Self-Validation: A pale yellow precipitate will crash out immediately. Filter, wash with cold water, and dry under vacuum to yield the target compound.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the nitro group to an amine, yielding 3-(4-aminophenyl)-1H-1,2,4-triazole, a critical intermediate for triarylamine synthesis[2]. Note on Causality: We utilize a modified Béchamp reduction (Fe/AcOH) rather than Pd/C catalytic hydrogenation. The iron-mediated reduction is highly chemoselective, completely tolerant of the triazole ring, and immune to poisoning by trace sulfur impurities that often plague scale-up campaigns.

-

Suspension: Suspend 3-(4-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in a 4:1 mixture of Ethanol:Water.

-

Reagent Addition: Add fine iron powder (325 mesh, 5.0 eq) and ammonium chloride (2.0 eq). The ammonium chloride acts as a mild proton source to sustain the electron transfer from the iron surface.

-

Reflux & Validation: Heat to 80°C for 4 hours. Self-Validation: The reaction mixture will turn from pale yellow to a dense, dark brown/black slurry (formation of iron oxides). TLC monitoring (DCM:MeOH 9:1) will show the disappearance of the high-Rf UV-active starting material and the appearance of a lower-Rf, ninhydrin-positive spot (primary amine).

-

Filtration: Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the pad with hot ethanol.

-

Crystallization: Concentrate the filtrate in vacuo and recrystallize from ethanol/water to yield the pure amine.

Downstream Derivatization & Application Pathways

The true value of 3-(4-nitrophenyl)-1H-1,2,4-triazole lies in its downstream utility. Once reduced to the corresponding amine, the molecule becomes a prime candidate for Buchwald-Hartwig amination or Ullmann-type cross-coupling.

As detailed in the landmark patent by Crouse et al. (WO 2009/102736 A1)[2], coupling this amine with complex aryl halides (e.g., 4-trifluoromethylphenyl bromobenzene) yields highly substituted triarylamines . These macromolecules exhibit potent biological activity, specifically acting as advanced agrochemicals with high efficacy against economically damaging pests (including gastropods and resistant insect strains) while maintaining a favorable environmental profile[2]. In pharmaceuticals, similar triazole-amine scaffolds are utilized to project functional groups deep into the ATP-binding pockets of target kinases.

Downstream applications and pharmacological pathways of triazole derivatives.

References

-

Cal Pac Lab. "3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOLE, 98% (CAS: 6219-52-9)."[Link]

- Crouse, G. D., et al. "Molecules with certain pesticide utility, and intermediates, compositions, and processes related thereto." PCT International Patent Application Publication No. WO 2009/102736 A1.

Sources

Technical Guide: 3-(4-Nitrophenyl)-1,2,4-Triazole Derivatives

Executive Summary

The 3-(4-nitrophenyl)-1,2,4-triazole scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of antifungal, antitrypanosomal, and anticancer therapeutics.[1] Its planar, electron-deficient nature allows for unique

This guide provides a definitive reference for the chemical identity, synthesis, and biological validation of this scaffold. Unlike generic databases, this document correlates specific CAS registry numbers with synthetic protocols and biological targets, ensuring researchers can validate their starting materials and experimental design.[1]

Chemical Identity & CAS Registry

The nomenclature for 1,2,4-triazoles is complicated by annular tautomerism (1H, 2H, and 4H forms).[1] For the parent compound 3-(4-nitrophenyl)-1,2,4-triazole, the 1H tautomer is generally the reference standard for CAS registration, though in solution, rapid proton exchange occurs.[1]

Core Scaffold and Key Derivatives

The following table consolidates the essential CAS numbers for the parent scaffold and its most chemically significant derivatives.

| Compound Name | Structure Description | CAS Number | Molecular Weight | Application |

| 3-(4-Nitrophenyl)-1H-1,2,4-triazole | Parent Scaffold | 6219-52-9 | 190.16 | Core building block; CYP51 inhibitor precursor. |

| 1-(4-Nitrophenyl)-1H-1,2,4-triazole | Isomer (N-linked nitrobenzene) | 6219-55-2 | 190.16 | Isomeric impurity in synthesis; distinct biological profile.[2] |

| 3-(4-Nitrophenyl)-1-phenyl-1H-1,2,4-triazole | N-Phenyl substituted | 92061-15-9 | 266.26 | Lipophilic analog for membrane permeability studies. |

| 3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-amine | 5-Amino derivative | 59301-21-2 | 205.17 | Precursor for fused heterocycles (e.g., triazolopyrimidines). |

| 5-(4-Nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 3-Thiol / Thione derivative | 93378-57-5 | 298.32 | Precursor for S-alkylated antimicrobial agents. |

Technical Note on Tautomerism: The parent compound (CAS 6219-52-9) exists in equilibrium between the 1H and 2H forms. In the absence of substitution at the nitrogen, X-ray crystallography often reveals intermolecular hydrogen bonding networks that stabilize one tautomer (typically 1H in solid state).[1] Researchers must account for this when interpreting NMR shifts in protic vs. aprotic solvents.

Synthetic Pathways & Methodologies

To ensure reproducibility, we present three distinct synthetic routes. The choice of route depends on the desired substitution pattern at the N1/N2/N4 positions.[1]

Pathway A: The Pellizzari Reaction (Thermal Condensation)

Best for: Synthesis of 3,5-disubstituted derivatives.[1] Mechanism: Condensation of a hydrazide with an amide (or nitrile) followed by high-temperature cyclization.[1]

Pathway B: Oxidative Cyclization of Amidrazones

Best for: High-yield synthesis of the parent 3-(4-nitrophenyl)-1,2,4-triazole under milder conditions. Mechanism: Reaction of 4-nitrobenzonitrile with hydrazine to form an amidrazone, followed by cyclization with formic acid or orthoformates.[1]

Pathway C: Thione Formation (For Mercapto-Derivatives)

Best for: Generating the 3-thiol/thione scaffold (CAS 93378-57-5 analogs).

Figure 1: Synthetic logic flow for accessing the 3-(4-nitrophenyl)-1,2,4-triazole scaffold. Pathway selection dictates the final substitution pattern.

Validated Protocol: Synthesis from 4-Nitrobenzonitrile

-

Amidrazone Formation: Dissolve 4-nitrobenzonitrile (10 mmol) in absolute ethanol (20 mL). Add hydrazine hydrate (15 mmol) dropwise. Reflux for 4–6 hours.[1] Monitor TLC for disappearance of nitrile.[1]

-

Cyclization: Evaporate solvent to yield the crude amidrazone.[1] Resuspend in formic acid (15 mL) and reflux for 3 hours.

-

Work-up: Pour reaction mixture into crushed ice. Neutralize with conc. ammonia solution to pH 7–8.[1]

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (1:1).

-

Validation:

Biological Applications & Mechanism of Action

The 3-(4-nitrophenyl)-1,2,4-triazole moiety is not merely a structural spacer; it actively participates in target binding.

Antifungal Activity (CYP51 Inhibition)

The primary mechanism involves the coordination of the triazole N4 nitrogen to the heme iron of Lanosterol 14

-

Mechanism: The N4 nitrogen acts as the sixth ligand to the heme iron, preventing oxygen activation and halting ergosterol biosynthesis.[1]

-

Role of Nitrophenyl: The 4-nitrophenyl group fits into the hydrophobic access channel of the enzyme.[1] The electron-withdrawing nitro group lowers the pKa of the triazole ring, potentially modulating the strength of the Fe-N bond and improving selectivity against human CYP450s.[1]

Antitrypanosomal Activity (Chagas Disease)

Derivatives of this scaffold have shown potent activity against Trypanosoma cruzi.[1][3]

-

Target: Sterol C14

-demethylase (similar to fungi) and potential oxidative stress generation via the nitro group (nitroreductase activation).[1] -

Key Insight: The nitro group is essential.[1] Reduction to an amine often results in loss of activity, suggesting the nitro group acts as a "warhead" or is critical for electronic recognition.[1]

Figure 2: Dual mechanism of action. The scaffold acts as a reversible inhibitor in antifungal applications and a potential suicide substrate in antiparasitic applications.[1]

References

-

PubChem Compound Summary. "1-(4-Nitrophenyl)-1H-1,2,4-triazole (CAS 6219-55-2) and Isomers." National Center for Biotechnology Information.[1] [Link]

-

Frontiers in Chemistry. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." (2022).[1][4][5][6] [Link]

-

ACS Omega. "Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents." (2024).[1][7] [Link]

Sources

- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 2. 1-(4-Nitrophenyl)-1H-1,2,4-triazole | C8H6N4O2 | CID 11095398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. isres.org [isres.org]

- 7. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Thermodynamic Solubility of 3-(4-nitrophenyl)-1H-1,2,4-triazole in Organic Solvents: A Technical Guide

Executive Summary

3-(4-nitrophenyl)-1H-1,2,4-triazole is a critical intermediate in the synthesis of advanced agrochemicals, pharmaceuticals, and functional materials. However, its rigid planar structure, strong intermolecular hydrogen bonding, and high crystal lattice energy often result in poor solubility across standard organic solvents[1]. This whitepaper provides a comprehensive mechanistic analysis of its solvation thermodynamics and outlines a self-validating experimental protocol for determining its thermodynamic solubility, designed specifically for drug development professionals and chemical engineers.

Molecular Descriptors & Solvation Thermodynamics

The solubility of a crystalline solid is fundamentally governed by the energy required to disrupt its crystal lattice (

-

1,2,4-Triazole Core: Acts as both a hydrogen-bond donor (N-H) and acceptor (N atoms). This leads to strong intermolecular self-association in the solid state.

-

4-Nitrophenyl Substituent: The nitro group is strongly electron-withdrawing and possesses a large dipole moment. It acts as a potent hydrogen-bond acceptor but also promotes

stacking between adjacent aromatic rings in the crystal lattice.

To achieve high solubility, a solvent must overcome these strong solute-solute interactions without incurring a massive entropic penalty from solvent cavity formation.

Thermodynamic solvation pathway and solvent-dependent equilibrium states.

Solvent Selection Matrix

Based on the molecular descriptors, polar aprotic solvents are the most effective. They provide strong hydrogen-bond acceptance (to solvate the triazole N-H) and high dielectric constants (to stabilize the nitro group's dipole) without acting as H-bond donors, which would otherwise lead to solvent self-association.

| Solvent Class | Example Solvents | Dielectric Constant ( | Estimated Solubility | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, NMP | 36 - 47 | High (>50 mg/mL) | Strong H-bond acceptors; disrupts triazole self-association; stabilizes nitro dipole. |

| Polar Protic | Methanol, Ethanol | 24 - 33 | Moderate (5-20 mg/mL) | Competes for H-bonding but requires high energy to break solvent-solvent H-bond networks. |

| Weakly Polar | Ethyl Acetate, DCM | 6 - 9 | Low (1-5 mg/mL) | Insufficient H-bond acceptance to fully disrupt the robust solid-state crystal lattice. |

| Non-Polar | Toluene, Hexane | 2 - 4 | Very Low (<1 mg/mL) | Relies solely on weak dispersion forces; unable to overcome |

Experimental Protocol: Thermodynamic Solubility Determination

Unlike kinetic solubility, which can overestimate solubility due to supersaturation, thermodynamic solubility represents the true equilibrium between the solid and solution phases[2]. The "shake-flask" method remains the gold standard for this determination[3]. The following protocol is designed as a self-validating system to ensure data integrity[4].

Step-by-Step Methodology:

-

Preparation of Saturated Mixtures: Dispense an excess amount of crystalline 3-(4-nitrophenyl)-1H-1,2,4-triazole (e.g., 100 mg) into a 10 mL glass vial containing 5 mL of the target organic solvent.

-

Isothermal Equilibration: Seal the vials tightly and place them in a thermostatic shaking water bath or incubator. Shake continuously at a constant temperature (e.g., 298.15 K ± 0.1 K) for 48 to 72 hours. This extended duration is critical to ensure true thermodynamic equilibrium is reached[4].

-

Phase Separation: Remove the vials and allow the undissolved solid to settle for 2 hours. Extract an aliquot of the supernatant and centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to ensure complete removal of micro-particulates[5].

-

Quantitative Analysis: Dilute the filtered aliquot with a compatible solvent (e.g., mobile phase) to bring the concentration within the linear dynamic range of the detector. Analyze via HPLC-UV (typically at

nm for the nitrophenyl chromophore) using a previously established calibration curve[5]. -

Solid-Phase Quality Control (Crucial Step): Recover the residual solid from the vial and analyze it via X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: Solvents can induce polymorphic transformations or form solvates during equilibration. If the solid form has changed, the measured solubility corresponds to the new pseudopolymorph, not the original starting material.

Standardized shake-flask experimental workflow for thermodynamic solubility.

Data Processing & Thermodynamic Modeling

Once the equilibrium concentration (

References

1.[3] Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: dissolutiontech.com URL: 2.[2] Title: Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 Source: pcbis.fr URL: 3.[4] Title: Shake-Flask Solubility Assay - Enamine Source: enamine.net URL: 4.[5] Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: tbzmed.ac.ir URL: 5.[1] Title: 1-Methyl-1H-1,2,4-triazole-5-methanamine - Benchchem Source: benchchem.com URL:

Sources

- 1. 1-Methyl-1H-1,2,4-triazole-5-methanamine|CAS 244639-03-0 [benchchem.com]

- 2. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Molecular weight and formula of 3-(4-nitrophenyl)-1H-1,2,4-triazole

Molecular Weight, Formula, and Synthesis Protocol

Executive Summary

The 1,2,4-triazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as a bioisostere for carboxylic acids and amides due to its hydrogen-bonding capability and stability. 3-(4-Nitrophenyl)-1H-1,2,4-triazole (CAS: 6219-52-9) represents a critical intermediate in the synthesis of antimicrobial and anticancer agents. This guide provides a definitive technical analysis of its physicochemical properties, a validated synthesis protocol, and structural characterization data for researchers in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data consolidates the fundamental chemical metrics required for stoichiometric calculations and analytical verification.

| Property | Specification |

| IUPAC Name | 3-(4-Nitrophenyl)-1H-1,2,4-triazole |

| Common Name | 3-(p-Nitrophenyl)-1,2,4-triazole |

| CAS Registry Number | 6219-52-9 |

| Molecular Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol |

| Monoisotopic Mass | 190.04907 Da |

| Appearance | Yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |

| pKa (Predicted) | ~9.0 (Triazole NH acidity) |

Structural Representation

The molecule consists of a 1,2,4-triazole ring substituted at the C3 position with a para-nitrophenyl group. The nitro group exerts a strong electron-withdrawing effect, increasing the acidity of the triazole NH proton and influencing the electrophilicity of the ring system.

Synthesis Protocol: The Einhorn-Brunner Variation

While various routes exist, the condensation of 4-nitrobenzhydrazide with formamide remains the most robust and scalable method for laboratory synthesis. This approach avoids the use of unstable imidates and proceeds via a high-temperature cyclodehydration.

Reaction Scheme

The synthesis proceeds through the nucleophilic attack of the hydrazide on the formamide carbonyl, followed by cyclization and the elimination of two equivalents of water.

Figure 1: Synthetic pathway via thermal condensation of hydrazide and formamide.

Detailed Methodology

Reagents:

-

4-Nitrobenzhydrazide (10 mmol, 1.81 g)

-

Formamide (10 mL, excess solvent/reagent)

Protocol:

-

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 4-nitrobenzhydrazide (1.81 g) in Formamide (10 mL).

-

Reaction: Heat the mixture to reflux (approx. 160–180°C) in an oil bath. The suspension will dissolve as the temperature rises. Maintain reflux for 4–6 hours.

-

Technical Note: Monitoring by TLC (Ethyl Acetate:Hexane 7:3) is recommended. The starting hydrazide is more polar than the triazole product.

-

-

Quench: Allow the reaction mixture to cool to room temperature. Pour the solution slowly into 100 mL of crushed ice/water with vigorous stirring.

-

Precipitation: A solid precipitate will form immediately. Allow the suspension to stand for 30 minutes to ensure complete precipitation.

-

Isolation: Filter the solid under vacuum using a Buchner funnel. Wash the cake copiously with cold water (3 x 20 mL) to remove excess formamide.

-

Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture (9:1).

-

Drying: Dry the purified crystals in a vacuum oven at 60°C for 4 hours.

Expected Yield: 70–85%

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 14.00 | Broad Singlet | 1H | Triazole NH (Exchangeable with D₂O) |

| 8.70 | Singlet | 1H | Triazole C5-H (Characteristic downfield shift) |

| 8.35 | Doublet (J = 8.8 Hz) | 2H | Phenyl H-3, H-5 (Ortho to NO₂) |

| 8.20 | Doublet (J = 8.8 Hz) | 2H | Phenyl H-2, H-6 (Meta to NO₂) |

Interpretation: The presence of the sharp singlet at ~8.70 ppm confirms the formation of the 1,2,4-triazole ring. The AA'BB' pattern (two doublets) confirms the para-substituted phenyl ring is intact.

Mass Spectrometry (ESI-MS)

-

Positive Mode (M+H)⁺: Calculated: 191.05; Observed: 191.1

-

Negative Mode (M-H)⁻: Calculated: 189.04; Observed: 189.0

Applications in Drug Development

The 3-(4-nitrophenyl)-1,2,4-triazole scaffold is highly valued in medicinal chemistry for its versatility:

-

Antifungal Agents: The triazole ring binds to the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51), inhibiting ergosterol synthesis.

-

Anticancer Therapeutics: Derivatives serve as inhibitors of aromatase (e.g., Letrozole analogs) or as scaffolds for kinase inhibitors.

-

Synthetic Intermediate: The nitro group can be reduced to an amine (-NH₂), providing a handle for further functionalization (e.g., amide coupling, Schiff base formation) to generate diverse libraries of biologically active compounds.

Biological Pathway Interaction

Figure 2: Mechanism of action for triazole-based antifungal activity.

References

-

PubChem. (n.d.). 3-(4-Nitrophenyl)-1H-1,2,4-triazole Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Agrawal, R., et al. (2011).[1] Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 32-40.[1] (Provides analogous synthesis protocols for triazole derivatives).

- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. (Foundational text on triazole synthesis via Pellizzari reaction).

Sources

Thermodynamic Stability of Nitrophenyl Triazole Isomers: A Technical Guide

Executive Summary

The functionalization of triazole scaffolds with nitrophenyl moieties produces a class of compounds with profound implications in both medicinal chemistry and the development of energetic materials. However, the introduction of the strongly electron-withdrawing nitro group (-NO₂) fundamentally alters the thermodynamic landscape of the triazole core. This guide provides an in-depth analysis of the thermodynamic stability of nitrophenyl triazole isomers, bridging computational Density Functional Theory (DFT) predictions with rigorous calorimetric validation protocols.

The Isomeric Landscape of Nitrophenyl Triazoles

Triazoles (encompassing both 1,2,3- and 1,2,4-diazole cores) are privileged scaffolds. The 1,2,4-triazole ring contains three nitrogen and two carbon atoms, and due to the mobility of a proton, it can exist in different tautomeric forms1[1]. The stability of these isomers—whether positional isomers (e.g., 1,4- vs. 1,5-disubstituted 1,2,3-triazoles) or tautomers (1H-, 2H-, and 4H-1,2,4-triazoles)—dictates their pharmacological solubility, receptor binding affinity, and thermal degradation profiles.

Thermodynamic vs. kinetic pathways in nitrophenyl triazole tautomerization.

Computational Thermodynamics: DFT and Energetic Profiling

Density Functional Theory (DFT) is the gold standard for predicting the relative stability of triazole isomers. Studies utilizing the B3LYP functional with the 6-311++G(d,p) basis set have consistently demonstrated that the 1H-tautomer of 1,2,4-triazole is the most thermodynamically stable form in the gas phase2[2]. This stability arises from the optimal delocalization of π-electrons, which maximizes aromaticity while minimizing lone-pair repulsion between adjacent nitrogen atoms.

When a nitrophenyl moiety is introduced, the strong electron-withdrawing nature of the nitro group alters the electron density of the triazole ring. For instance, in the 1,3-dipolar cycloaddition of 4-nitrophenyl azide with enols, the resulting Z isomers are thermodynamically more stable (-3.16 kcal/mol) than their E counterparts (+7.96 kcal/mol)3[3]. This energy difference highlights the profound impact of steric hindrance and dipole alignment; the Z-isomer minimizes steric clashes between the bulky nitrophenyl group and adjacent substituents.

Quantitative Thermodynamic Data Summary

| Isomer / Compound | Phase / Condition | Relative Energy (kcal/mol) | Enthalpy of Formation (kJ/mol) |

| (Z)-Nitrophenyl-1,2,3-triazole | Gas Phase (DFT) | -3.16 | N/A |

| (E)-Nitrophenyl-1,2,3-triazole | Gas Phase (DFT) | +7.96 | N/A |

| 2-Methyl-4-nitro-1,2,3-triazole | Crystalline (Exp) | N/A | 228.7 ± 3.5 |

| 1H-1,2,4-Triazole (Parent) | Gas Phase (DFT) | 0.00 (Reference) | ~108.0 |

| 4H-1,2,4-Triazole (Parent) | Gas Phase (DFT) | +7.20 | N/A |

Experimental Validation: Calorimetric Workflows

While DFT provides excellent predictive power, empirical validation is non-negotiable for drug formulation and energetic material characterization. The intrinsic stability of an isomer is best quantified by its gas-phase enthalpy of formation. The experimental ideal-gas formation enthalpy can be determined based on the formation enthalpy in the crystalline state and the sublimation enthalpy4[4].

Experimental workflow for determining gas-phase enthalpy of formation.

Protocol: Thermodynamic Profiling of Nitrophenyl Triazoles

This protocol is designed as a self-validating system, ensuring that experimental artifacts do not masquerade as thermodynamic anomalies.

Step 1: High-Purity Isolation

-

Action: Synthesize the nitrophenyl triazole isomer and purify via repeated recrystallization until >99.8% purity is achieved (verified by HPLC and quantitative NMR).

-

Causality: Trace impurities, especially unreacted azides or transition metal catalysts from click chemistry, drastically skew calorimetric data by introducing parallel, unaccounted combustion pathways.

Step 2: Static-Bomb Combustion Calorimetry

-

Action: Pelletize ~0.5 g of the purified sample and place it in a static-bomb calorimeter pressurized with ultra-pure oxygen (typically 3 MPa). Ignite the sample electrically and measure the temperature rise of the surrounding water bath using a precision thermistor.

-

Causality: The combustion of nitrogen-rich energetic materials requires a high-pressure oxygen environment to ensure complete oxidation to CO₂, H₂O, and N₂. This prevents the formation of carbon soot, which would artificially lower the measured energy of combustion and invalidate the formation enthalpy calculation1[1].

Step 3: Knudsen Effusion Mass Spectrometry (KEMS)

-

Action: Place a micro-sample in a Knudsen cell under high vacuum. Heat the cell isothermally and measure the rate of mass loss (effusion) through a microscopic orifice. Use the Clausius-Clapeyron equation to derive the enthalpy of sublimation (

). -

Causality: Nitrophenyl triazoles often possess low vapor pressures. KEMS allows for the precise measurement of micro-mass loss at constant temperature, which is essential for calculating the enthalpy of sublimation without thermally degrading the sample prior to sublimation4[4].

Step 4: Thermodynamic Synthesis (Hess's Law)

-

Action: Calculate the solid-state enthalpy of formation (

) from the combustion data. Add the sublimation enthalpy to yield the gas-phase enthalpy of formation:

Mechanisms of Thermal Decomposition

For energetic materials and high-temperature drug processing (e.g., hot-melt extrusion), the thermal decomposition pathways of nitrophenyl triazoles must be fully mapped. C-nitro triazoles generally exhibit higher thermal stability than N-nitro triazoles. The primary decomposition trigger is the homolytic cleavage of the C-NO₂ or N-NO₂ bond. Theoretical studies indicate that thermal decomposition can yield a variety of products including N₂, N₂O, NO, CO₂, HCN, and 1,2,4-triazole, depending on the specific tautomeric starting state5[5].

Implications for Drug Development

In medicinal chemistry, 1,2,3-triazoles are frequently utilized as non-classical bioisosteres for amide bonds due to their resistance to enzymatic cleavage and high thermodynamic stability6[6]. However, the exact positioning of the nitrophenyl group dictates the molecule's dipole moment and, consequently, its aqueous solubility. The low aqueous solubility of many nitrophenyl-triazole derivatives often stems from their rigid aromatic core and lipophilic nature 7[7]. Understanding the thermodynamic equilibrium between tautomers in aqueous media (often modeled using the Polarizable Continuum Model, PCM) allows formulation scientists to design isomers that preferentially adopt highly soluble conformations at physiological pH.

References

- Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole.

- Theoretical Study of the Addition Reaction of Arylazides to 1,3-Dicarbonyl Compounds. Semantic Scholar.

- Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study.

- Thermodynamic properties of 1-ethyl-4-nitro-1,2,3-triazole.

- An In-depth Technical Guide to Theoretical Calculations on the Stability of 1,2,4-Triazole Isomers. Benchchem.

- Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review.

- 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole | RUO [benchchem.com]

In-Depth Technical Guide: 3-(4-Nitrophenyl)-1H-1,2,4-triazole in Drug Discovery & Agrochemicals

As a Senior Application Scientist, I frequently encounter the 1,2,4-triazole scaffold in both pharmaceutical and agrochemical development. The compound 3-(4-nitrophenyl)-1H-1,2,4-triazole serves as a highly versatile, bifunctional building block. It combines the metal-coordinating capabilities of the nitrogen-rich triazole ring with the electron-withdrawing, easily reducible nitroaromatic system.

This whitepaper provides a comprehensive technical breakdown of its chemical informatics, a field-proven and self-validating synthetic methodology, and its critical applications in the development of pesticidal agents.

Chemical Informatics & Structural Dynamics

The structural identity of 3-(4-nitrophenyl)-1H-1,2,4-triazole is defined by its tautomeric heterocyclic core and the para-substituted nitro group. The triazole ring can exist in multiple tautomeric states (1H, 2H, or 4H), though the 1H-form is predominantly represented in standard SMILES notation[1]. The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the triazole N-H, making it a robust hydrogen-bond donor in biological active sites.

To ensure database accuracy and collision-free querying across chemical repositories, the quantitative identifiers are summarized in Table 1.

Table 1: Chemical Informatics and Identifiers

| Property | Value |

| IUPAC Name | 3-(4-nitrophenyl)-1H-1,2,4-triazole |

| CAS Registry Number | 6219-52-9 |

| SMILES | c1cc(ccc1c2[nH]ncn2)[O-] |

| InChI | InChI=1S/C8H6N4O2/c13-12(14)7-3-1-6(2-4-7)8-9-5-10-11-8/h1-5H,(H,9,10,11) |

| InChIKey | OIGIZPCMVZXYQC-UHFFFAOYSA-N |

| Molecular Formula | C8H6N4O2 |

| Molecular Weight | 190.16 g/mol |

Mechanistic Synthesis & Self-Validating Protocol

The most efficient, scalable route to 3-(4-nitrophenyl)-1H-1,2,4-triazole is a two-step condensation-cyclization sequence starting from 4-nitrobenzamide[2].

The Causality of Experimental Choices

In our experience, the critical failure point in synthesizing 1,2,4-triazoles via amidrazone intermediates is incomplete cyclization.

-

Step 1 (Activation): We utilize N,N-dimethylformamide dimethyl acetal (DMF-DMA) because it acts as an electrophilic one-carbon synthon. It rapidly attacks the nucleophilic amide nitrogen, driving the equilibrium forward through the elimination of methanol.

-

Step 2 (Cyclization): We select glacial acetic acid as the solvent for the hydrazine reaction. The acidic environment is non-negotiable; it protonates the intermediate dimethylamine, converting it into a superior leaving group. This lowers the activation energy for the intramolecular nucleophilic attack by the terminal hydrazine nitrogen, yielding the thermodynamically stable aromatic triazole.

Figure 1: Two-step mechanistic synthesis of 3-(4-nitrophenyl)-1H-1,2,4-triazole.

Step-by-Step Self-Validating Protocol

Step 1: Condensation

-

Suspend 4-nitrobenzamide (1.0 eq) in toluene (2 mL/mmol).

-

Add DMF-DMA (1.2 eq) dropwise at room temperature.

-

Heat the mixture to 80°C for 2 hours.

-

Validation Node 1: Analyze via TLC (Eluent: EtOAc/Hexanes 1:1). The highly polar primary amide (

~0.1) must be completely consumed, replaced by a less polar, bright UV-active spot ( -

Concentrate the mixture under reduced pressure to yield the N-((dimethylamino)methylene)-4-nitrobenzamide intermediate.

Step 2: Cyclization

-

Dissolve the crude intermediate in glacial acetic acid (3 mL/mmol).

-

Slowly add hydrazine hydrate (1.5 eq) dropwise (Caution: Exothermic).

-

Heat the reaction to 90°C for 3 hours.

-

Validation Node 2 (pH-Dependent Precipitation): Pour the cooled reaction mixture into crushed ice. The open-chain amidrazone intermediate is basic and soluble in weak acid. By neutralizing the aqueous filtrate to exactly pH 7 using saturated

, the fully cyclized 1,2,4-triazole loses basicity and spontaneously precipitates. If no off-white/pale-yellow precipitate forms upon neutralization, cyclization is incomplete. -

Filter, wash with cold water, and dry under a vacuum to afford the pure product.

Agrochemical Applications & Pathway Mechanisms

In the realm of agrochemical development, 3-(4-nitrophenyl)-1H-1,2,4-triazole is a highly prized intermediate. According to3, this scaffold is instrumental in the synthesis of advanced pesticidal compositions, specifically triarylamines and thiobiurets[3].

The workflow typically involves the reduction of the nitro group to an amine (using Iron in Acetic Acid at 50–100°C), followed by conversion into an isothiocyanate or direct coupling with aryl halides[2]. The resulting molecules exhibit potent efficacy against nematodes, arthropods, and molluscs[2].

Figure 2: Downstream functionalization pathway for agrochemical development.

Analytical Validation Standards

To guarantee the integrity of the synthesized batch before downstream functionalization, the compound must meet strict analytical benchmarks. The data in Table 2 outlines the expected quantitative signals used to verify the successful formation of the triazole ring and the preservation of the nitroaromatic system.

Table 2: Analytical Validation Standards

| Analytical Method | Target Signal / Benchmark | Diagnostic Significance |

| 1H NMR (DMSO-d6) | Confirms the presence of the triazole C5-H proton. | |

| 1H NMR (DMSO-d6) | Confirms the para-substituted nitroaromatic system. | |

| ESI-MS (Positive) | m/z 191.0 [M+H]+ | Validates the molecular weight of the cyclized product. |

| TLC (EtOAc:Hex 1:1) | Confirms conversion from the highly polar amide precursor. |

(Reaction and validation principles derived from standard triazole synthesis protocols and related literature[4])

References

- Title: 3-(4-nitrophenyl)

- Source: Google Patents (Dow AgroSciences LLC)

- Title: JP2017520558A - Molecules with certain pesticide availability and intermediates, compositions and methods related thereto Source: Google Patents URL

- Title: 4-(1H-[1,2,4]triazol-3-yl)

Sources

- 1. 3-(4-nitrophenyl)-1H-1,2,4-triazole [cnprot.com]

- 2. JP2017520558A - Molecules with certain pesticide availability and intermediates, compositions and methods related thereto - Google Patents [patents.google.com]

- 3. WO2009102736A1 - Pesticidal compositions - Google Patents [patents.google.com]

- 4. 4-(1H-[1,2,4]triazol-3-yl)-benzonitrile - CAS号 118863-78-8 - 摩熵化学 [molaid.com]

Navigating Supramolecular Architectures: A Technical Guide to Hydrogen Bonding Motifs in 3-(4-Nitrophenyl)-1,2,4-triazole Derivative Crystals

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: The precise control and understanding of intermolecular interactions are cornerstones of modern crystal engineering and drug design. The 1,2,4-triazole moiety, a key pharmacophore, frequently participates in complex hydrogen bonding networks that dictate the physicochemical properties of active pharmaceutical ingredients. This guide provides an in-depth analysis of the hydrogen bonding motifs observed in the crystalline state of a representative nitrophenyl-triazole derivative.

Note on the Subject Compound: Initial searches for the specific crystal structure of 3-(4-nitrophenyl)-1,2,4-triazole did not yield publicly available crystallographic data. Therefore, to provide a technically robust and data-driven guide, this document will focus on the closely related and structurally characterized derivative, 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione . The principles of hydrogen bonding and supramolecular assembly detailed herein offer significant transferable insights for the broader class of nitrophenyl-triazole compounds.

Introduction: The Significance of Hydrogen Bonds in Triazole-Based Crystalline Solids

The 1,2,4-triazole ring is a versatile building block in medicinal chemistry, known for its presence in a range of therapeutic agents. Its hydrogen bonding capabilities, with both donor and acceptor sites, are pivotal in molecular recognition at the active sites of biological targets and in the formation of stable, predictable solid-state structures. The non-covalent interactions, particularly hydrogen bonds, govern the crystal packing, which in turn influences critical properties such as solubility, dissolution rate, stability, and bioavailability.

In the case of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, the molecule presents a rich landscape for hydrogen bonding. The triazole ring possesses both proton-donating (N-H) and proton-accepting (N) sites. The thione group (C=S) introduces a soft acceptor for hydrogen bonds, and the nitro group's oxygen atoms are also potential hydrogen bond acceptors. Understanding the interplay of these interactions is crucial for predicting and controlling the supramolecular assembly.

Unveiling the Supramolecular Synthons: Key Hydrogen Bonding Motifs

The crystal structure of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione reveals a well-defined and robust hydrogen bonding network. The primary interactions are intermolecular N-H···S hydrogen bonds. These interactions are the principal driving force for the formation of the primary structural motif.

In the crystal lattice, molecules are linked through pairs of N-H···S hydrogen bonds, creating a distinct dimeric ring motif.[1][2] Specifically, the N1-H1N1 and N2-H1N2 groups of the triazole ring act as hydrogen bond donors to the sulfur atom (S1) of the thione group on an adjacent molecule.[2] This reciprocal hydrogen bonding results in the formation of a centrosymmetric R²₂(8) ring motif, a common and stable supramolecular synthon. These motifs then propagate to form one-dimensional chains along the[3] crystallographic direction.[1][2]

Beyond the primary N-H···S interactions, the crystal structure is further stabilized by π-π stacking interactions between the phenyl and triazole rings of adjacent molecules. The centroid-centroid distance between these aromatic rings is approximately 3.5491 Å, indicating a significant contribution to the overall stability of the crystal packing.[1][2]

Tabulated Crystallographic and Hydrogen Bond Data

The following table summarizes the key crystallographic and hydrogen bond geometry data for 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| Monoclinic | P2₁/c | 7.8221 (1) | 8.2109 (1) | 14.6757 (3) | 101.302 (1) | 924.29 (2) | 4 |

Table 1: Crystallographic data for 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione.[1][2]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1N1···S1 | 0.80 (3) | - | - | - |

| N2-H1N2···S1 | 0.84 (3) | - | - | - |

Table 2: Hydrogen bond geometry. Note: Specific H···A and D···A distances and angles were not explicitly provided in the source material, but the presence and nature of the bonds were confirmed.[2]

Visualizing the Intermolecular Connectivity

The following diagrams illustrate the key hydrogen bonding motifs and the resulting supramolecular assembly in the crystal structure of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione.

Caption: R²₂(8) Dimeric Motif Formation.

Caption: Hierarchical Supramolecular Assembly.

Experimental Protocols: A Self-Validating System

The synthesis and crystallization of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione provide a reproducible pathway to obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione

The synthesis follows a cyclization reaction of a thiosemicarbazide precursor.

Step-by-Step Protocol:

-

Reaction Setup: A mixture of 2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide (0.01 mol) and 10% potassium hydroxide (KOH) solution (10 ml) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained for 3 hours.

-

Neutralization: After cooling to room temperature, the mixture is carefully neutralized by the dropwise addition of glacial acetic acid. The formation of a solid precipitate should be observed.

-

Isolation: The solid product is collected by vacuum filtration and washed with ethanol.

-

Drying: The product is dried to yield the crude 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione.

Crystallization

Single crystals suitable for X-ray diffraction are obtained by slow evaporation.

Step-by-Step Protocol:

-

Dissolution: The crude product is dissolved in a minimal amount of hot ethanol.

-

Slow Evaporation: The solution is loosely covered and allowed to stand at room temperature for slow evaporation of the solvent.

-

Crystal Growth: Over a period of several days, yellow block-shaped crystals of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione will form.[2]

Single-Crystal X-ray Diffraction

The definitive elucidation of the hydrogen bonding motifs is achieved through single-crystal X-ray diffraction.

Caption: Single-Crystal X-ray Diffraction Workflow.

The collected diffraction data is processed, and the structure is solved using direct methods and refined against F². The positions of hydrogen atoms involved in hydrogen bonding can often be located from the difference Fourier map and refined freely.[2]

Conclusion: From Molecular Structure to Crystal Architecture

The supramolecular architecture of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione is a testament to the directing power of specific and reliable hydrogen bonding motifs. The formation of robust N-H···S mediated R²₂(8) synthons dictates the primary assembly into one-dimensional chains, which are then organized into a stable three-dimensional structure through π-π stacking interactions. This detailed understanding of the interplay between different non-covalent interactions is fundamental for the rational design of crystalline materials with desired properties, a critical aspect in the field of drug development. The insights gained from this derivative serve as a valuable model for predicting the crystal packing of other 1,2,4-triazole-based compounds.

References

-

Fun, H.-K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011). 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2413. [Link]

-

Fun, H.-K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011). 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, E67(9), o2413. [Link]

Sources

Technical Whitepaper: The Pharmacological Potential of 3-(4-Nitrophenyl)-1,2,4-Triazole Scaffolds

Executive Summary

The 1,2,4-triazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its high bioavailability, metabolic stability, and ability to engage in diverse non-covalent interactions with biological targets.[1][2] Within this class, 3-(4-nitrophenyl)-1,2,4-triazole derivatives occupy a critical niche.[3] The integration of the electron-deficient 4-nitrophenyl moiety with the electron-rich triazole ring creates a unique push-pull electronic system that enhances binding affinity against enzymes such as lanosterol 14α-demethylase (CYP51) and DNA gyrase .

This technical guide synthesizes current literature to provide a comprehensive analysis of the biological activity, structure-activity relationships (SAR), and synthetic pathways of this scaffold. It serves as a blueprint for optimizing this core into potent antimicrobial, anticancer, and anti-inflammatory agents.

Chemical Architecture & SAR Analysis

The Pharmacophore

The biological potency of 3-(4-nitrophenyl)-1,2,4-triazole stems from two distinct structural domains:

-

The 1,2,4-Triazole Core: Acts as a bioisostere for amide or ester linkages.[1][2] It serves as a hydrogen bond acceptor/donor, crucial for interacting with the heme iron in CYP450 enzymes (antifungal mechanism) or the ATP-binding pockets of kinases (anticancer mechanism).

-

The 4-Nitrophenyl Substituent:

-

Electronic Effect: The nitro group (

) is a strong electron-withdrawing group (EWG). It decreases the electron density of the phenyl ring, enhancing -

Lipophilicity: Increases the

of the molecule, facilitating passive transport across microbial cell membranes.

-

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional zones of the scaffold and how specific modifications modulate biological activity.

Figure 1: SAR map detailing the functional contributions of the 3-(4-nitrophenyl)-1,2,4-triazole scaffold.

Therapeutic Applications & Mechanisms[1][2][4]

Antimicrobial Activity

The most established application of this scaffold is in antifungal and antibacterial therapeutics.

-

Mechanism: The N-4 or N-2 nitrogen of the triazole ring coordinates with the heme iron of lanosterol 14α-demethylase (CYP51) . This inhibition blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane, leading to membrane destabilization and cell death [1].

-

Key Derivatives:

-

Schiff Bases: Formed by reacting the N-4 amino group with aromatic aldehydes. These derivatives often show superior activity compared to the parent compound due to an extended conjugated system that fits better into the hydrophobic pockets of microbial enzymes [4].

-

Mannich Bases: Synthesis with formaldehyde and secondary amines (e.g., piperidine, morpholine) improves water solubility and bioavailability, often resulting in lower MIC values against S. aureus and E. coli [6].

-

Anticancer Activity

Derivatives of 3-(4-nitrophenyl)-1,2,4-triazole have demonstrated significant cytotoxicity against breast (MCF-7), cervical (HeLa), and colon cancer cell lines.

-

Mechanism:

-

Enzyme Inhibition: Inhibition of EGFR (Epidermal Growth Factor Receptor) and PARP-1 (Poly (ADP-ribose) polymerase-1) has been observed in hybrid derivatives [8].

-

Apoptosis Induction: The nitro group can undergo intracellular reduction to reactive intermediates that induce oxidative stress, triggering apoptotic pathways in cancer cells while sparing normal cells (selectivity index) [5].

-

Quantitative Data Summary

The following table summarizes comparative biological data from recent studies.

| Compound Class | Target Organism/Cell Line | Activity Metric | Reference Standard | Efficacy Note | Source |

| Thione Derivative | Candida albicans | MIC: 3.125 µg/mL | Fluconazole | Comparable potency | [12] |

| Schiff Base | Staphylococcus aureus | MIC: 200 µg/mL | Ciprofloxacin | Moderate activity | [4] |

| Galactosyl-Triazole | Trypanosoma cruzi | IC50: 6 ± 1 µM | Benznidazole | Superior Selectivity Index (>100) | [5] |

| Hybrid (Indole) | MCF-7 (Breast Cancer) | IC50: < 5 µM | Doxorubicin | High cytotoxicity | [16] |

Experimental Protocols

Synthesis of 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione

This protocol describes the synthesis of the thione derivative, a versatile precursor for further functionalization.

Reagents:

-

4-Nitrobenzohydrazide (0.01 mol)

-

Carbon disulfide (CS₂) (0.015 mol)

-

Potassium Hydroxide (KOH) (0.015 mol)

-

Ethanol (Absolute)[4]

-

Hydrazine hydrate (if proceeding to amino-derivatives)

Workflow Visualization:

Figure 2: Synthetic pathway for the formation of the triazole-thione core.

Step-by-Step Procedure:

-

Salt Formation: Dissolve 4-nitrobenzohydrazide (1.81 g, 10 mmol) in 20 mL of absolute ethanol containing KOH (0.84 g, 15 mmol).

-

Addition: Add carbon disulfide (1.14 g, 15 mmol) dropwise to the solution at 0°C with constant stirring.

-

Reflux: Heat the mixture to reflux for 3–4 hours. A precipitate (potassium dithiocarbazate salt) may form.

-

Cyclization: Add hydrazine hydrate (99%, 15 mmol) to the reaction mixture and continue refluxing for another 4–6 hours until the evolution of H₂S gas ceases (test with lead acetate paper).

-

Work-up: Cool the mixture and pour it into crushed ice. Acidify with dilute HCl to pH 4–5.

-

Purification: Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure thione product [11].

Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Determine the antimicrobial potency of the synthesized derivative.

-

Inoculum Preparation: Prepare a suspension of S. aureus (ATCC 25923) in Mueller-Hinton broth, adjusted to 0.5 McFarland standard (

CFU/mL). -

Compound Dilution: Dissolve the test compound in DMSO (1 mg/mL). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve concentrations ranging from 512 µg/mL to 0.5 µg/mL.

-

Incubation: Add 100 µL of the bacterial suspension to each well. Include a Positive Control (Ciprofloxacin) and a Negative Control (DMSO only). Incubate at 37°C for 24 hours.

-

Readout: The MIC is defined as the lowest concentration where no visible bacterial growth (turbidity) is observed. Verify by adding resazurin dye; a color change from blue to pink indicates viable cells.

References

-

BenchChem Technical Support Team. (2025). Mechanism of Action of 1,2,4-Triazole-Based Compounds. BenchChem. Link

- Zhou, C. H., & Wang, Y. (2012). Recent researches of triazole compounds as medicinal drugs. Current Medicinal Chemistry.

-

Upmanyu, N., et al. (2011). Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research. Link

-

Mange, Y. J., et al. (2013). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Der Pharma Chemica. Link

-

López-Muñoz, R., et al. (2025).[5][6] Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC. Link

-

Rafaat, M. S., et al. (2023).[1][7] In vitro Biological Evaluation of 1,2,4-triazole Mannich Base. BioMed Target Journal. Link

-

Singhal, N., et al. (2011). Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research. Link

-

Youssef, M. F., et al. (2022).[6] Synthesis of new bioactive indolyl-1,2,4-triazole hybrids as dual inhibitors for EGFR/PARP-1. ACS Omega.[6] Link

- Bekircan, O., & Bektas, H. (2008). Synthesis of some new 4,5-substituted-1,2,4-triazole-3-thiones. Molecules.

-

Zazharskyi, V. V., et al. (2025). Antimicrobial activity of new 1,2,4-triazole derivatives. Medicine and Pharmacy.[1][2][4][7][8][9][10] Link

-

Fun, H. K., et al. (2011).[9] 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E. Link

-

Mange, Y. J., et al. (2013). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Der Pharma Chemica. Link

-

Shujuan, S., et al. (2004).[9] Fluconazole resistance in Candida albicans. Antimicrobial Agents and Chemotherapy.[4][8][11]

-

Clemons, M., et al. (2004).[9] Non-steroidal aromatase inhibitors for the treatment of breast cancer. Breast Cancer Research and Treatment.

-

Johnston, G. A. (2002).[9] Medicinal chemistry and molecular pharmacology of GABA-A receptors. Current Topics in Medicinal Chemistry.

-

Kumar, H., et al. (2011). Synthesis and biological evaluation of 1,2,4-triazole derivatives as anticancer agents. Journal of Chemical and Pharmaceutical Research. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 6. medicine.dp.ua [medicine.dp.ua]

- 7. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 3-(4-Nitrophenyl)-1H-1,2,4-triazole via Pellizzari Cyclization

Abstract & Strategic Relevance

The 1,2,4-triazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as a core structural element in antifungal (e.g., Fluconazole), anticancer, and antimicrobial agents.[1][2] This application note details the robust synthesis of 3-(4-nitrophenyl)-1H-1,2,4-triazole starting from 4-nitrobenzhydrazide .

The protocol utilizes the Pellizzari Reaction , a thermal condensation with formamide. This route is selected for its atom economy, operational simplicity, and scalability compared to alternative methods involving toxic isothiocyanates or expensive metal catalysts. The resulting nitro-triazole is a versatile intermediate; the nitro group allows for subsequent reduction to an aniline, enabling further diversification of the scaffold.

Scientific Foundation: Mechanism & Causality

The Pellizzari Reaction

The transformation is a two-step condensation-cyclization sequence. Causal understanding of this mechanism is critical for troubleshooting:

-

Nucleophilic Addition: The terminal nitrogen of the hydrazide (

-effect nucleophile) attacks the carbonyl carbon of formamide. High temperature (reflux, ~170-180°C) is required to overcome the activation energy of this attack on the relatively unreactive amide carbonyl. -

Dehydration & Cyclization: The resulting intermediate undergoes intramolecular nucleophilic attack and loss of water to close the aromatic triazole ring.

Key Mechanistic Insight: Formamide acts as both the reagent (providing the C5 carbon) and the solvent. Its high boiling point (210°C) is essential to drive the thermal dehydration.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway of the Pellizzari reaction transforming hydrazide to triazole.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Role | Hazards (GHS) |

| 4-Nitrobenzhydrazide | 181.15 | Substrate | Irritant |

| Formamide | 45.04 | Reagent/Solvent | Repr. Tox. 1B (Teratogen) |

| Ethanol (95%) | 46.07 | Recrystallization | Flammable |

| Ice Water | N/A | Quenching | None |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Weighing: Charge a 100 mL Round Bottom Flask (RBF) with 1.81 g (10 mmol) of 4-nitrobenzhydrazide.

-

Solvent Addition: Add 10-15 mL of Formamide. A ratio of 1:5 to 1:10 (w/v) ensures the hydrazide is fully solvated at high temperatures.

-

Assembly: Equip the RBF with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (optional but recommended to prevent oxidation of formamide at high temps).

Step 2: Thermal Cyclization

-

Heating: Place the flask in an oil bath pre-heated to 170–180°C .

-

Critical Note: The reaction requires high heat. Do not rely on a hotplate surface reading; use a thermometer in the oil bath.

-

-

Reflux: Maintain reflux for 4–6 hours . The suspension should clarify as the hydrazide reacts and the product forms (or remains soluble in hot formamide).

-

Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting hydrazide (lower R_f due to polarity) should disappear.

Step 3: Workup & Isolation

-

Quenching: Cool the reaction mixture to room temperature.

-

Precipitation: Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring. The hydrophobic triazole product will precipitate out.

-

Digestion: Stir the aqueous suspension for 30 minutes to ensure all formamide is dissolved in the water phase.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 20 mL) to remove residual formamide.

Step 4: Purification

-

Recrystallization: Transfer the crude solid to a clean flask. Recrystallize from hot Ethanol (or an Ethanol/Water mixture).

-

Drying: Dry the purified crystals in a vacuum oven at 60°C for 4 hours.

Self-Validating Quality Control System

To ensure scientific integrity, the isolated product must pass the following "Self-Validating" checks.

Physical Characterization[3]

-

Appearance: Pale yellow to white crystalline solid.

-

Melting Point (MP): The introduction of the nitro group significantly raises the MP compared to the phenyl analog (120°C).

-

Target Range:>210°C (Literature values for nitro-triazoles vary by solvate, but expect high MP).

-

Validation: If MP < 180°C, the product is likely contaminated with unreacted hydrazide or formamide.

-

Spectroscopic Validation (NMR)

The 1H NMR (DMSO-d6) spectrum is the definitive proof of cyclization.

| Signal (approx ppm) | Multiplicity | Integration | Assignment | Diagnostic Logic |

| ~14.0 | Broad s | 1H | NH (Triazole) | Confirms the presence of the acidic triazole proton. |

| ~8.7 - 9.0 | s | 1H | C5-H (Triazole) | CRITICAL: This singlet confirms the incorporation of the formamide carbon and ring closure. Absence indicates failure. |

| ~8.3 | d | 2H | Ar-H (ortho to NO2) | Typical AA'BB' pattern for p-nitrophenyl. |

| ~8.1 | d | 2H | Ar-H (meta to NO2) | Typical AA'BB' pattern for p-nitrophenyl. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Safety & Handling (Process Safety)

-

Formamide Toxicity: Formamide is a known teratogen (Category 1B). All operations, especially heating, must be performed in a fume hood . Wear double nitrile gloves.

-

Nitro Compounds: While 4-nitrobenzhydrazide is stable, nitro-aromatics can be energetic. Avoid heating the dry solid above its melting point.

-

Thermal Hazards: The reaction runs at ~180°C. Use silicone oil baths rather than mineral oil (which smokes at this temp) or sand baths. Ensure all glassware is free of star cracks.

References

-

Pellizzari Reaction Overview

-

Compound Data (CAS 6219-52-9)

-

General Method for Triazoles from Hydrazides

-

Related Crystal Structure (Thione Derivative for Comparison)

-

Fun, H. K., et al. (2011). 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. PMC. Link

-

Sources

Cyclization Protocols for 3-Substituted 1,2,4-Triazole Formation: An Application Guide for Researchers

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and drug development.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is a "privileged structure" due to its unique physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding.[2][3][4] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the successful development of a wide array of therapeutic agents with antifungal, anticancer, antiviral, and antibacterial activities.[1][2][3][5] This guide provides a detailed overview of key cyclization protocols for the synthesis of 3-substituted 1,2,4-triazoles, offering insights into the underlying mechanisms, step-by-step experimental procedures, and comparative analyses to aid researchers in this field.

Classical Approaches to 1,2,4-Triazole Synthesis

Two of the most established methods for the synthesis of 1,2,4-triazoles are the Einhorn-Brunner and Pellizzari reactions. These methods, while over a century old, remain relevant for their straightforward procedures and predictable outcomes.[1][6]

The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction provides a direct route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][7][8] A key feature of this reaction is its regioselectivity when using unsymmetrical diacylamines. The acyl group derived from the stronger carboxylic acid will preferentially be positioned at the 3-position of the resulting 1,2,4-triazole ring.[1][8]

Mechanism of the Einhorn-Brunner Reaction

The reaction proceeds through the initial nucleophilic attack of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by dehydration and intramolecular cyclization to form the five-membered triazole ring.[7][8]

Caption: Generalized workflow of the Einhorn-Brunner reaction.

Experimental Protocol: Synthesis of a 3-Substituted 1,2,4-Triazole via Einhorn-Brunner Reaction [7]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the diacylamine (1.0 eq) in glacial acetic acid.

-

Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (1.1 eq).

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 110-120 °C). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

-

Work-up and Precipitation: After allowing the mixture to cool to room temperature, slowly pour it into a beaker of ice-cold water while stirring vigorously.

-

Isolation and Purification: Collect the precipitated product by vacuum filtration, wash with deionized water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

The Pellizzari Reaction

The Pellizzari reaction involves the condensation of an amide and an acyl hydrazide to form a 1,2,4-triazole.[6][9] This method is a straightforward approach for synthesizing both symmetrically and asymmetrically substituted triazoles.[10] However, it often requires high temperatures and long reaction times, which can lead to lower yields and the formation of side products.[9][11]

Mechanism of the Pellizzari Reaction

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[9][11]

Caption: Key steps in the Pellizzari reaction for 1,2,4-triazole synthesis.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction [10]

-

Reactant Mixture: In a round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).

-

Heating: Heat the mixture in an oil bath at 150-160 °C for 3-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, triturate the solidified reaction mass with a small amount of ethanol.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent such as ethanol to obtain the pure product.

Modern Synthetic Approaches

Contemporary methods for 1,2,4-triazole synthesis often focus on improving efficiency, milder reaction conditions, and broader substrate scope.

Copper-Catalyzed Synthesis from Amidines

A convenient and practical one-pot method for synthesizing 1,2,4-triazoles involves the copper-catalyzed reaction of amidines.[12] This procedure can involve the sequential base-promoted intermolecular coupling of two different amidines followed by intramolecular aerobic oxidative dehydrogenation.[12] Another approach utilizes the reaction of amidines with nitriles.[13] These methods are advantageous due to the use of an inexpensive and low-toxicity copper catalyst and environmentally friendly oxygen as the oxidant.[12]

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of 3-Cyclopropyl-5-phenyl-1H-1,2,4-triazole [12]

-

Intermolecular Coupling: A mixture of benzamidine hydrochloride (1a), cyclopropanecarboxamidine hydrochloride (1i), copper powder, and a suitable base in a solvent is heated at 120 °C for 24 hours under a nitrogen atmosphere.

-

Intramolecular Aerobic Oxidative Dehydrogenation: The reaction mixture is then stirred at 120 °C for another 24 hours under an oxygen atmosphere.

-

Work-up and Purification: After completion, the reaction is cooled, and the product is isolated and purified using standard chromatographic techniques.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that significantly accelerates the synthesis of 1,2,4-triazoles.[14][15] Microwave energy directly and uniformly heats the reaction mixture, leading to rapid reaction times, often in minutes instead of hours, and frequently resulting in higher yields and purities.[14][15]

Advantages of Microwave-Assisted Synthesis: [14]

-

Rapid Reaction Times: Reactions are often completed in minutes.

-

Higher Yields: Minimized byproduct formation leads to cleaner reactions.

-

Improved Purity: Reduced side reactions simplify purification.

-

Energy Efficiency: More energy-efficient than conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide [16]

-

Reactant Mixture: In a microwave-safe vessel, combine the substituted hydrazine (1.0 eq) and formamide (20 eq).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160 °C for 10 minutes.

-

Work-up and Purification: After cooling, the product can be precipitated, filtered, and recrystallized to yield the pure 1,2,4-triazole.

Comparative Analysis of Synthesis Protocols

| Protocol | Key Reactants | Conditions | Advantages | Disadvantages | Typical Yields |

| Einhorn-Brunner | Diacylamine, Hydrazine | Acid-catalyzed, Reflux | Good regioselectivity, Straightforward | Can require harsh conditions | Moderate to Good |

| Pellizzari | Amide, Acyl hydrazide | High temperature (150-160°C) | Simple, Symmetrical & Asymmetrical products | High temperatures, Long reaction times, Potential for side products | Variable |

| Copper-Catalyzed | Amidines, Nitriles | Copper catalyst, Base, O2 or Air | Milder conditions, Good functional group tolerance | Catalyst may need removal | Moderate to Good[12] |

| Microwave-Assisted | Various (e.g., Hydrazine, Formamide) | Microwave irradiation (160°C) | Extremely fast, High yields, Green chemistry | Requires specialized equipment | Good to Excellent[16] |

Troubleshooting Common Issues

-

Low Yields: In classical methods, ensure anhydrous conditions and optimal reaction temperatures. For catalyzed reactions, screen different catalysts and ligands. In microwave synthesis, optimize irradiation time and temperature.[17]

-

Side Product Formation: In the Pellizzari reaction, an "interchange of acyl groups" can lead to a mixture of isomeric 1,2,4-triazoles when using different acyl groups.[11] Careful control of stoichiometry and temperature can minimize this. The formation of 1,3,4-oxadiazoles is another common side reaction.[17]

-

Purification Challenges: The polarity of 1,2,4-triazoles can vary significantly based on their substituents. A systematic approach to solvent screening for recrystallization or chromatography is often necessary.

Conclusion

The synthesis of 3-substituted 1,2,4-triazoles can be achieved through a variety of cyclization protocols, each with its own set of advantages and limitations. While classical methods like the Einhorn-Brunner and Pellizzari reactions provide reliable routes, modern techniques such as copper-catalyzed and microwave-assisted syntheses offer significant improvements in terms of efficiency, reaction conditions, and environmental impact. The choice of synthetic strategy will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction.

References

- The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research - Benchchem.

- Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles.

- Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Applic

- A review on methods of synthesis of 1,2,4-triazole deriv

- Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem.

- Pellizzari reaction - Wikipedia.

- Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogen

- Einhorn–Brunner reaction - Wikipedia.